Ethambutol hydrochloride (CAS: 1070-11-7) is a bacteriostatic antimycobacterial agent and a critical first-line active pharmaceutical ingredient (API) used in the treatment of tuberculosis. Chemically, it is an ethylenediamine derivative formulated as a dihydrochloride salt to maximize aqueous solubility and stability[1]. In industrial procurement, the compound is strictly defined by its stereochemistry, as it must be exclusively the (S,S)-(+)-enantiomer to ensure therapeutic efficacy [2]. While the API is highly soluble and thermally stable, its pronounced hygroscopicity requires specialized handling and formulation strategies, particularly when co-formulated with other antitubercular agents to prevent moisture-induced drug-drug interactions [3].
Substituting ethambutol hydrochloride with its free base, racemic mixtures, or alternative salts introduces severe clinical and manufacturing failures. The free base form lacks the aqueous solubility required for immediate-release oral formulations and possesses a low melting point that complicates thermal processing . More critically, stereochemical substitution is strictly prohibited; the (R,R)-(-)-enantiomer and the meso-form provide negligible antimycobacterial activity but carry the identical risk of severe optic neuritis as the active (S,S) form[1]. Furthermore, while alternative salts like ethambutol oxalate have been explored to reduce moisture uptake, the dihydrochloride salt remains the regulatory and compendial standard, meaning any deviation requires complete reformulation and regulatory re-approval[2].
The antimycobacterial activity of ethambutol is highly enantioselective. The (S,S)-(+)-enantiomer is approximately 500-fold more potent than the (R,R)-(-)-enantiomer and 12-fold more potent than the meso-form[1]. However, all three stereoisomers exhibit equivalent potency in causing optic neuritis, the primary dose-limiting toxicity [1].
| Evidence Dimension | Antimycobacterial Potency |
| Target Compound Data | (S,S)-(+)-Ethambutol (500x more potent than R,R) |
| Comparator Or Baseline | (R,R)-(-)-Ethambutol and meso-form |
| Quantified Difference | 500-fold and 12-fold potency difference, respectively, with identical toxicity. |
| Conditions | In vitro antimycobacterial assays and clinical toxicity observations. |
Procurement must strictly verify enantiomeric purity to ensure maximum therapeutic efficacy while avoiding non-therapeutic exposure to highly toxic isomers.
Ethambutol dihydrochloride exhibits exceptional aqueous solubility, reaching approximately 1000 mg/mL in water at room temperature [1]. In contrast, the ethambutol free base is only slightly soluble in water, though it dissolves readily in chloroform.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Ethambutol Dihydrochloride (~1000 mg/mL) |
| Comparator Or Baseline | Ethambutol Free Base (Slightly soluble in water) |
| Quantified Difference | Orders of magnitude higher water solubility for the dihydrochloride salt. |
| Conditions | Aqueous media at room temperature. |
The extreme water solubility of the dihydrochloride salt is mandatory for achieving rapid dissolution in immediate-release oral solid dosage forms.
The dihydrochloride salt of ethambutol demonstrates a melting point between 198.5 °C and 202.6 °C. Conversely, the ethambutol free base melts at a significantly lower temperature range of 87.5 °C to 88.8 °C .
| Evidence Dimension | Melting Point |
| Target Compound Data | Ethambutol Dihydrochloride (198.5–202.6 °C) |
| Comparator Or Baseline | Ethambutol Free Base (87.5–88.8 °C) |
| Quantified Difference | >110 °C higher melting point for the dihydrochloride salt. |
| Conditions | Standard thermal analysis. |
The high melting point of the dihydrochloride salt prevents API melting or degradation during high-shear granulation, milling, and tableting.
Ethambutol dihydrochloride is highly hygroscopic. In fixed-dose combination (FDC) tablets, its moisture uptake actively catalyzes the degradation of co-formulated isoniazid by rifampicin, yielding isonicotinyl hydrazone [1]. While experimental salts like ethambutol oxalate exhibit non-hygroscopic behavior, the dihydrochloride remains the standard, necessitating protective formulation strategies [1].
| Evidence Dimension | Moisture-Induced Degradation Catalysis |
| Target Compound Data | Ethambutol Dihydrochloride (Catalyzes isoniazid degradation) |
| Comparator Or Baseline | Non-hygroscopic experimental salts (e.g., Ethambutol Oxalate) |
| Quantified Difference | S,S-EDH drives FDC instability via moisture absorption, unlike oxalate salts. |
| Conditions | Fixed-dose combination solid formulations under standard storage. |
Buyers sourcing this API for combination therapies must invest in separate polymer coating or advanced co-processing techniques to ensure shelf-life stability.
Due to its ~1000 mg/mL aqueous solubility and high thermal stability, ethambutol hydrochloride is the mandatory API for manufacturing rapid-dissolving oral tablets and suspensions [1].
Utilized alongside isoniazid, rifampicin, and pyrazinamide, requiring specialized polymer coating or granulation to mitigate its inherent hygroscopicity and prevent drug-drug interactions [2].
Procured as an analytical reference standard to validate the enantiomeric purity of commercial batches, ensuring the absence of the toxic (R,R)-enantiomer [3].
Health Hazard